Alcool PGE1

Vue d'ensemble

Description

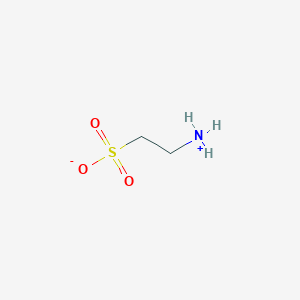

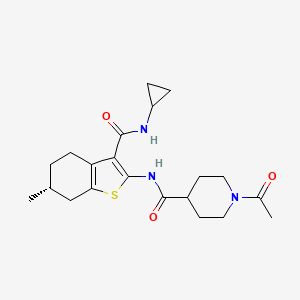

L'alcool de prostaglandine E1, également connu sous le nom de (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one, est un dérivé de la prostaglandine E1. Les prostaglandines sont un groupe de composés lipidiques physiologiquement actifs ayant divers effets de type hormonal chez les animaux. L'alcool de prostaglandine E1 est connu pour ses propriétés vasodilatatrices et est utilisé dans diverses applications médicales, notamment le traitement de la dysfonction érectile et le maintien de la perméabilité du canal artériel chez les nouveau-nés .

Applications De Recherche Scientifique

L'alcool de prostaglandine E1 a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme matière de départ pour la synthèse d'autres dérivés de prostaglandines.

Biologie : Etudié pour son rôle dans la signalisation cellulaire et l'inflammation.

Médecine : Utilisé dans le traitement de la dysfonction érectile et le maintien de la perméabilité du canal artériel chez les nouveau-nés.

Industrie : Employé dans la formulation de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments

5. Mécanisme d'action

L'alcool de prostaglandine E1 exerce ses effets en augmentant la production d'adénosine monophosphate cyclique (AMPc), ce qui réduit l'afflux de calcium dans les cellules musculaires lisses vasculaires. Cela conduit à la relaxation des muscles lisses et à la vasodilatation. Dans le traitement de la dysfonction érectile, il favorise la relaxation des muscles lisses dans le corps caverneux, conduisant à une augmentation du flux sanguin et à une érection .

Composés similaires :

Prostaglandine E2 : Une autre prostaglandine ayant des propriétés vasodilatatrices similaires mais des affinités différentes pour les récepteurs.

Prostaglandine F2α : Connue pour son rôle dans l'induction du travail et le contrôle de l'hémorragie postpartum.

Prostaglandine I2 (prostacycline) : Principalement impliquée dans l'inhibition de l'agrégation plaquettaire et la vasodilatation.

Unicité : L'alcool de prostaglandine E1 est unique en raison de son motif d'hydroxylation spécifique et de ses effets vasodilatateurs puissants, ce qui le rend particulièrement utile dans les applications médicales où une vasodilatation rapide est nécessaire .

Mécanisme D'action

Target of Action

PGE1 alcohol, also known as Alprostadil, is a chemically-identical synthetic form of prostaglandin E1 (PGE1), a potent vasodilator . It primarily targets vascular and ductus arteriosus (DA) smooth muscle . It is used for the treatment of erectile dysfunction and as an adjunct for its diagnosis .

Mode of Action

PGE1 alcohol promotes smooth muscle relaxation of the corpus cavernosal . It causes vasodilation by directly affecting vascular and ductus arteriosus (DA) smooth muscle, preventing or reversing the functional closure of the DA that occurs shortly after birth . This results in increased pulmonary or systemic blood flow in infants .

Biochemical Pathways

PGE1 alcohol is part of the prostaglandin group, derived from arachidonic acid . It helps in sustaining homeostatic functions and mediating pathogenic mechanisms, such as inflammatory responses . PGE1 inhibits platelet aggression, stimulates the intestinal and uterine smooth muscles, and is linked with the induction and enhancement of angiogenesis .

Pharmacokinetics

The pharmacokinetics of PGE1 alcohol is yet to be fully understood. It has been found that pegylated nanoemulsion of pge1 alcohol can improve the stability and pharmacokinetics profiles of the compound . The optimized nanoemulsion showed an oil droplet size <100 nm with a surface charge of -14 mV, and approximately 97% of the PGE1 was encapsulated in the nanoemulsion .

Result of Action

PGE1 alcohol has been reported to maintain adequate oxygenation among patients under 60% FiO2 one-lung ventilation (OLV) . It has also been found to have anti-inflammatory effects with regards to the inhibition of neutrophil-dependent immune complex . PGE1 has a stimulatory interaction with VEGFs to promote angiogenesis .

Action Environment

The action of PGE1 alcohol can be influenced by environmental factors. For instance, ethyl alcohol stimulates PGE1 production whereas lithium inhibits it . Alcoholics will tend to have raised PGE1 concentrations while drinking, but when alcohol concentrations fall, PGE1 concentrations may fall sharply leading to depression .

Analyse Biochimique

Biochemical Properties

Prostaglandin E1 alcohol can be much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

Prostaglandin E1 alcohol has multiple effects on the peripheral vascular system, including increasing peripheral blood flow, modulating the fibrinolytic system, inhibiting platelet aggregation, vasodilation, cytoprotection, and angiogenesis . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prostaglandin E1 alcohol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse physiological functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin E1 alcohol change over time. The stability of Prostaglandin E1 alcohol in storage and in vivo is discounted . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin E1 alcohol vary with different dosages in animal models . High doses of Prostaglandin E1 alcohol can lead to toxic or adverse effects .

Metabolic Pathways

Prostaglandin E1 alcohol is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin E1 alcohol is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Prostaglandin E1 alcohol affects its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'alcool de prostaglandine E1 implique plusieurs étapes, à partir de l'acide dihomo-γ-linoléniqueUne méthode consiste à dissoudre la prostaglandine E1 dans une solution de lactose et d'alcool tertiaire butylique, à ajuster le pH avec un tampon acide organique, à congeler la formulation, puis à la sécher pour obtenir un produit stable .

Méthodes de production industrielle : La production industrielle de l'alcool de prostaglandine E1 implique généralement une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Les paramètres clés affectant la stabilité du produit comprennent le niveau de diluant au lactose, le pH apparent, la teneur en humidité et l'utilisation de co-solvants comme l'alcool tertiaire butylique pendant le traitement .

Analyse Des Réactions Chimiques

Types de réactions : L'alcool de prostaglandine E1 subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones ou en aldéhydes.

Réduction : Réduction des cétones en groupes hydroxyle.

Substitution : Remplacement des groupes hydroxyle par d'autres groupes fonctionnels.

Réactifs et conditions communs :

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Conditions impliquant des catalyseurs acides ou basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'alcool de prostaglandine E1 avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .

Comparaison Avec Des Composés Similaires

Prostaglandin E2: Another prostaglandin with similar vasodilatory properties but different receptor affinities.

Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

Prostaglandin I2 (Prostacyclin): Primarily involved in inhibiting platelet aggregation and vasodilation.

Uniqueness: Prostaglandin E1 Alcohol is unique due to its specific hydroxylation pattern and its potent vasodilatory effects, making it particularly useful in medical applications where rapid vasodilation is required .

Propriétés

IUPAC Name |

(2R,3R,4R)-4-hydroxy-2-(7-hydroxyheptyl)-3-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h12-13,16-18,20-22,24H,2-11,14-15H2,1H3/b13-12+/t16-,17+,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHCOGHTKXUQKW-KOAZGICHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234163 | |

| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21562-57-2 | |

| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21562-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TR4161 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021562572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11α,13E,15S)-1,11,15-Trihydroxyprost-13-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of PGE1 alcohol and what downstream effects does its binding elicit?

A1: PGE1 alcohol primarily targets the E-prostanoid (EP) receptors, specifically exhibiting agonistic activity at EP2 and EP4 receptors [, , , , , ]. Binding to EP2/EP4 receptors activates downstream signaling pathways, primarily through the Gαs protein and subsequent stimulation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels [, , , , ]. This increase in cAMP can then modulate various cellular processes, including cell proliferation, apoptosis, cytokine production, and immune cell function, depending on the cell type and context.

Q2: How does the activity of PGE1 alcohol differ from that of the endogenous ligand PGE2?

A2: While both PGE1 alcohol and PGE2 can activate EP2 and EP4 receptors, PGE1 alcohol demonstrates a distinct functional selectivity profile. Research suggests that PGE2 is the most potent activator of Gαs signaling among a panel of tested EP4 ligands, including PGE1 alcohol []. This implies that PGE1 alcohol may elicit a qualitatively different downstream response compared to PGE2 despite activating the same receptor subtypes.

Q3: What evidence supports the role of EP4 in mediating the effects of PGE1 alcohol?

A3: Studies utilizing highly selective EP4 antagonists like L-161,982, as well as EP4 receptor knockdown experiments using RNA interference, have demonstrated the specific involvement of EP4 in mediating PGE1 alcohol's effects on ERK phosphorylation and cell proliferation in colon cancer cells [].

Q4: What is the role of the EP2 receptor in mediating PGE1 alcohol's effects?

A4: Research suggests that EP2 is involved in mediating the inhibitory effects of PGE1 alcohol on dendritic cell function. Specifically, PGE1 alcohol, alongside the selective EP2 agonist butaprost, inhibited major histocompatibility complex class II expression and enhanced interleukin-10 production in these cells [].

Q5: How does PGE1 alcohol influence the development of allergic airway inflammation?

A5: Studies suggest that PGE1 alcohol can suppress allergic airway inflammation by inhibiting the activation of group 2 innate lymphoid cells (ILC2s) []. This inhibitory effect is mediated through the EP4 receptor and involves the suppression of GATA3 and ST2 expression, crucial factors for ILC2 activation [].

Q6: How does PGE1 alcohol affect the progression of cancer?

A6: The role of PGE1 alcohol in cancer progression appears to be complex and context-dependent. While some studies indicate its potential to promote cancer cell proliferation via EP4 activation [], others suggest that it might inhibit fibrotic responses induced by TGF-β1 in lung cancer cells, potentially hindering certain aspects of cancer progression [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

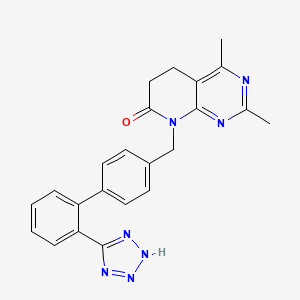

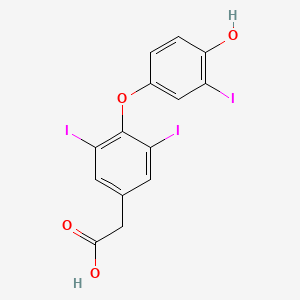

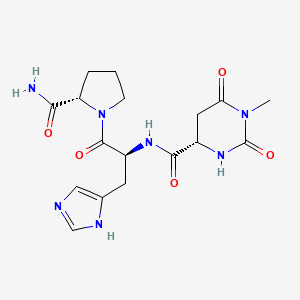

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)